molecular formula C5H6Cl2O2 B072525 2,2-Dichloro-1-methylcyclopropanecarboxylic acid CAS No. 1447-14-9

2,2-Dichloro-1-methylcyclopropanecarboxylic acid

Cat. No.: B072525
CAS No.: 1447-14-9
M. Wt: 169 g/mol
InChI Key: BIUUWIKPBYWKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-methylcyclopropanecarboxylic acid is an organic compound with the molecular formula C5H6Cl2O2. It is a cyclopropane derivative characterized by the presence of two chlorine atoms and a carboxylic acid group attached to a methyl-substituted cyclopropane ring.

Mechanism of Action

Target of Action

It is known to be used in the solid phase synthesis of α-hydroxy esters .

Mode of Action

It is used in the synthesis of α-hydroxy esters, which suggests that it may interact with its targets to form these compounds .

Biochemical Pathways

It is known to be involved in the synthesis of α-hydroxy esters , which are known to inhibit amyloid-β production . Amyloid-β is a peptide that is implicated in Alzheimer’s disease, suggesting that this compound could potentially have therapeutic applications in this context.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

Its role in the synthesis of α-hydroxy esters, which are known to inhibit amyloid-β production , suggests that it may have potential therapeutic effects in the context of Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid typically involves the chlorination of 1-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective introduction of chlorine atoms at the desired positions on the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the process is crucial for meeting the demands of various industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-methylcyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include various cyclopropane derivatives with different functional groups, such as hydroxyl, ketone, and ester groups. These products are valuable intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

2,2-Dichloro-1-methylcyclopropanecarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylcyclopropanecarboxylic acid
  • 2,2-Dichlorocyclopropanecarboxylic acid
  • 2,2-Dichloro-1-ethylcyclopropanecarboxylic acid

Uniqueness

2,2-Dichloro-1-methylcyclopropanecarboxylic acid is unique due to the presence of both chlorine atoms and a methyl group on the cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,2-dichloro-1-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUUWIKPBYWKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932385
Record name 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447-14-9
Record name 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dichloro-1-methylcyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the crystal structure of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid?

A1: this compound crystallizes in the monoclinic system with the space group P2 1 /n. [, ] This means that the unit cell of the crystal has unequal lengths for its three axes (a, b, c) and two of the angles between these axes are 90 degrees while the third angle is not 90 degrees. The specific arrangement of molecules within this unit cell is defined by the P2 1 /n space group.

Q2: Where can I find more details about the determined crystal structure of this compound?

A2: Both research papers provide the crystallographic data, including unit cell dimensions and atomic coordinates, which can be used to visualize and further analyze the three-dimensional structure of this compound. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.